2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Description
2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring. Its molecular formula is C₂₁H₁₈N₄O₂, with a molecular weight of 358.40 g/mol . The compound is registered under CAS number 866137-81-7 and MDL number MFCD05668866, indicating its established identity in chemical databases . It is commercially available for research purposes (e.g., AK Scientific catalog number 1904EL) .
The pyrimidinone scaffold is pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities. Substituents like the benzyl and phenyl groups in this compound likely enhance lipophilicity and binding affinity to biological targets, as seen in related pyrimidinone derivatives .
Properties
IUPAC Name |
2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)25(24-14)21-22-18(13-19(26)23-21)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFIJRUJUCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a synthetic derivative that combines the pyrazole and pyrimidinone structures, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a pyrazole ring fused with a pyrimidinone moiety, which contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazole and pyrimidinone exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various bacterial strains, including E. coli and S. aureus . The incorporation of specific functional groups in the pyrazole ring enhances this activity, suggesting that modifications can lead to improved efficacy.
2. Anti-inflammatory Properties
Compounds derived from the pyrazole nucleus have been extensively studied for their anti-inflammatory effects. For instance, phenylbutazone, a well-known pyrazole derivative, has demonstrated strong anti-inflammatory activity . In vitro studies on similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone may also possess comparable anti-inflammatory effects.
3. Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored in various studies. Compounds with structural similarities to the target compound have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
The biological activities of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Interference with Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are vital in regulating inflammatory responses and cancer progression .
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA or form adducts, leading to cytotoxic effects in cancer cells .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone. Research indicates that derivatives of pyrazole and pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values against various pathogens, indicating significant antimicrobial potential .
Anti-inflammatory Properties
Research indicates that compounds featuring the pyrazole structure can exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Study :
In vivo studies have shown that similar compounds can reduce inflammation in models of arthritis by modulating immune responses .
Synthesis and Derivatives
The synthesis of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone involves multi-step reactions that typically include condensation reactions between appropriate precursors.
Synthesis Overview :
- Formation of Pyrazole Ring : Reacting benzyl derivatives with hydrazine and diketones.
- Pyrimidinone Formation : Subsequent cyclization with aldehydes or ketones under acidic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrimidinone-Pyrazole Hybrids
Pyrimidinone derivatives with pyrazole substituents are a well-studied class due to their diverse bioactivity. Below is a comparison of key analogues:
Key Findings from Structure-Activity Relationship (SAR) Studies
- Benzyl vs. Phenyl Substitution : The benzyl group in the target compound may improve binding to hydrophobic pockets in enzyme active sites compared to simpler phenyl-substituted analogues like Compound 13 .
- Trifluoromethyl Effects : The trifluoromethyl analogue (C14H9F3N4O2) exhibits higher electronegativity, which could enhance interactions with polar residues in target proteins but may reduce oral bioavailability due to increased metabolic resistance .
- Chlorine and Ester Modifications : Chlorine substituents (e.g., in C18H20ClN3O3) enhance antibacterial activity, while ester groups (e.g., ethyl carboxylate) improve solubility but may reduce membrane permeability .
Notes
Comparisons rely on structural and physicochemical extrapolations.
Diverse Applications: Pyrimidinone-pyrazole hybrids are explored for kinase inhibition, antitubercular, and antimicrobial applications, underscoring their versatility .
Synthetic Accessibility: The target compound’s synthesis follows established protocols for pyrimidinone derivatives, ensuring reproducibility for further studies .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A typical route involves cyclocondensation of substituted pyrazolone and pyrimidinone precursors under reflux in ethanol or acetic acid. Key steps include:
- Step 1: Formation of the pyrazolone core via cyclization of hydrazine derivatives with β-ketoesters.
- Step 2: Coupling with a phenyl-substituted pyrimidinone using catalytic acid (e.g., HCl or H₂SO₄) . Optimization Strategies:
- Use Design of Experiments (DOE) to test solvents (e.g., DMF vs. ethanol), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid).
- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol, DMF, AcOH | AcOH (reflux) | 72% → 85% |
| Catalyst | H₂SO₄, HCl, PTSA | PTSA (5 mol%) | 65% → 83% |
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR: Assign peaks based on coupling patterns (e.g., pyrimidinone C=O at ~165 ppm; pyrazole protons at δ 2.3–3.1 ppm) .
- HRMS: Verify molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and confirm tautomeric forms (e.g., enol-keto equilibrium in pyrazolone) .
Q. What in vitro assays are used to assess its biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Antimicrobial Activity: Conduct broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How to design experiments to address contradictory bioactivity data across studies?
Methodological Answer: Contradictions may arise from assay variability or cell-line specificity. Mitigate via:
- Standardized Protocols: Use the same cell lines (e.g., ATCC-certified) and assay kits across labs.
- Dose-Response Repetition: Test 3–5 replicates with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling: Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles to identify off-target effects .
Q. What methodological approaches are used to study its environmental fate?
Methodological Answer: Follow OECD guidelines for environmental persistence:
- Hydrolysis Stability: Incubate at pH 4, 7, 9 (37°C, 14 days) and quantify degradation via HPLC .
- Soil Sorption: Use batch equilibrium tests (e.g., OECD 106) with LC-MS/MS detection .
| Test | Condition | Half-Life (Days) | Major Degradant |
|---|---|---|---|
| Aqueous Hydrolysis | pH 7, 25°C | 28.5 | Benzyl-oxidized derivative |
| Photolysis | UV light, 30°C | 7.2 | Pyrimidinone ring-opened product |
Q. How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- DoE: Screen parameters like solvent polarity, temperature, and catalyst loading using a fractional factorial design .
- In-line Analytics: Use FTIR or Raman spectroscopy to monitor intermediate formation .
- Workup Optimization: Replace column chromatography with antisolvent crystallization (e.g., water addition to ethanol solution) .
Q. What strategies validate target engagement in cellular models?
Methodological Answer:
Q. How to assess its photostability under various conditions?
Methodological Answer:
- ICH Q1B Guidelines: Expose solid and solution forms to UV (320–400 nm) and visible light.
- HPLC-PDA: Track degradation products and quantify remaining parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
